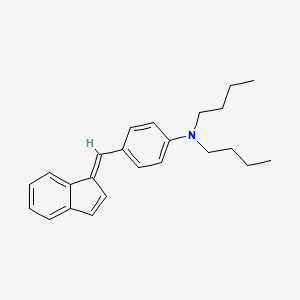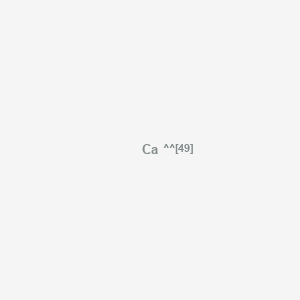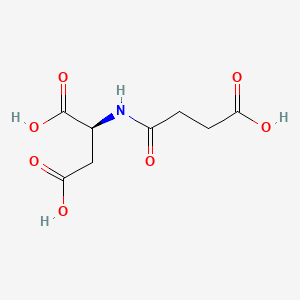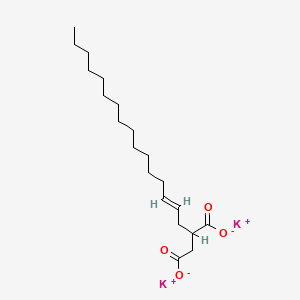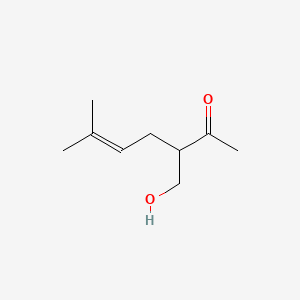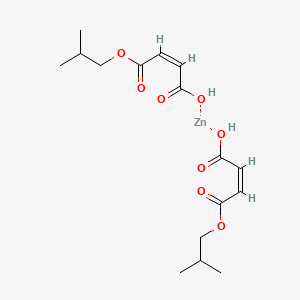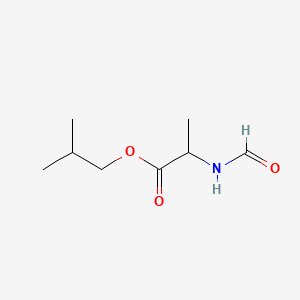
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is a chemical compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound used in the food industry to impart a pleasant aroma and taste to various products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield in the presence of 3 equivalents of potassium tert-butoxide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets food-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavor chemistry and synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food industry as a flavoring agent, enhancing the taste and aroma of various food products
Wirkmechanismus
The mechanism by which 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, maple, and caramel-like odor. The molecular targets include specific olfactory receptors in the nasal cavity, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of its aroma .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-furfural: Known for its almond-like odor.
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
Uniqueness: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is unique due to its distinct sweet, maple, and caramel-like odor, which sets it apart from other similar compounds. Its specific structure and functional groups contribute to its unique olfactory properties, making it a valuable flavor compound in the food industry .
Eigenschaften
CAS-Nummer |
93859-20-2 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3 |
InChI-Schlüssel |
ZZWOFATXVNKRIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(C(=O)O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




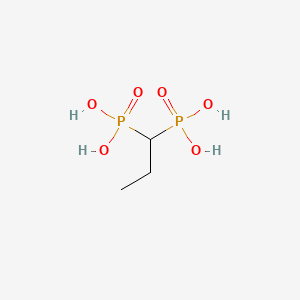
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)


